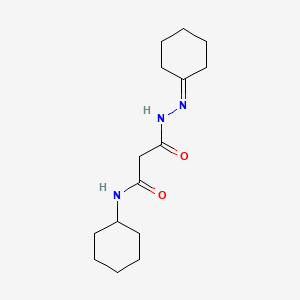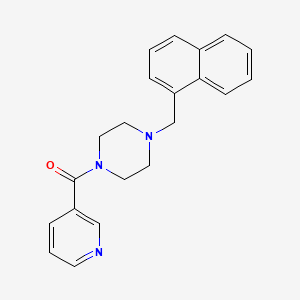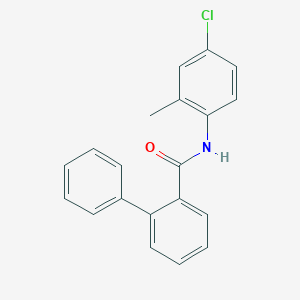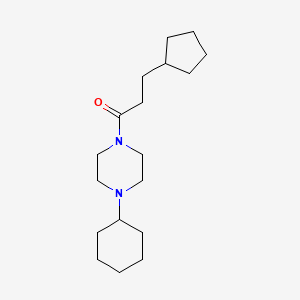![molecular formula C18H20N2O2S B5877230 N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-ethoxybenzamide](/img/structure/B5877230.png)
N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-ethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-ethoxybenzamide, also known as D740, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively.
Mécanisme D'action
The mechanism of action of N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-ethoxybenzamide involves the inhibition of the protein kinase B (AKT) signaling pathway. This pathway is known to play a critical role in the survival and growth of cancer cells. N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-ethoxybenzamide inhibits the phosphorylation of AKT, leading to the inhibition of downstream signaling pathways and ultimately inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-ethoxybenzamide has been shown to have other biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics. N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-ethoxybenzamide has also been shown to have anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-ethoxybenzamide in lab experiments is its potent anti-cancer activity. This compound has been shown to be effective against various cancer cell lines, making it a valuable tool for cancer research. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-ethoxybenzamide can be toxic to normal cells at high concentrations, making it important to use this compound with caution in lab experiments.
Orientations Futures
There are several future directions for the research on N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-ethoxybenzamide. One of the most promising directions is the development of new anti-cancer therapies based on this compound. Researchers are also exploring the potential applications of this compound in the development of new antibiotics and anti-inflammatory drugs. Further studies are needed to determine the optimal dosage and administration of N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-ethoxybenzamide for its various applications. Additionally, researchers are exploring the potential of this compound in combination with other anti-cancer drugs to enhance its efficacy.
Méthodes De Synthèse
The synthesis of N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-ethoxybenzamide has been reported using various methods. One of the most commonly used methods involves the reaction of 3-ethoxybenzoyl chloride with N-(3,4-dimethylphenyl)thiourea in the presence of triethylamine. This reaction results in the formation of N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-ethoxybenzamide as a white solid.
Applications De Recherche Scientifique
N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-ethoxybenzamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-ethoxybenzamide has potent anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Propriétés
IUPAC Name |
N-[(3,4-dimethylphenyl)carbamothioyl]-3-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-4-22-16-7-5-6-14(11-16)17(21)20-18(23)19-15-9-8-12(2)13(3)10-15/h5-11H,4H2,1-3H3,(H2,19,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMXFRLUGGHBHRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3,4-dimethylphenyl)carbamothioyl]-3-ethoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-methoxy-4-methyl-3-[(2-methyl-2-propen-1-yl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5877150.png)



![1-(4-chlorophenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone](/img/structure/B5877190.png)
![N-({[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]amino}carbonothioyl)acetamide](/img/structure/B5877197.png)


![N-[4-(4-morpholinyl)phenyl]-N'-1,2,5-thiadiazol-3-ylurea](/img/structure/B5877212.png)
![methyl 2-{[N-(3,4-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B5877213.png)

![N~2~-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-methoxybenzyl)glycinamide](/img/structure/B5877220.png)
![isopropyl [(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5877225.png)